The compound (4-Ethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine is a complex organic molecule that falls under the category of substituted benzimidazoles. This compound features a benzimidazole core, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry. The ethoxy and benzyl substituents contribute to its unique properties, potentially influencing its pharmacological profile.
This compound can be synthesized through various organic chemistry techniques, often involving the reaction of appropriate starting materials such as benzyl halides and amines. The specific conditions and reagents used in the synthesis can vary based on the desired purity and yield.
The synthesis of (4-Ethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine typically involves several steps, including:
The compound can participate in various chemical reactions typical for amines and substituted benzimidazoles:
The reaction mechanisms often involve:
The mechanism by which (4-Ethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine exerts its biological effects is likely related to its ability to interact with specific biological targets, such as enzymes or receptors.
Studies suggest that compounds with similar structures may act as inhibitors or modulators of various biological pathways, potentially influencing cell signaling or metabolic processes.
(4-Ethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine is primarily investigated for its potential applications in:
This compound exemplifies the importance of structural modifications in enhancing biological activity and specificity in drug design. Its synthesis, characterization, and biological evaluation continue to be areas of active research within medicinal chemistry.
The benzimidazole core of (4-Ethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine enables broad-spectrum biological activity, particularly against viral pathogens. Its mechanism involves disruption of viral replication cycles through inhibition of RNA-dependent RNA polymerase (RdRp) in Coxsackie B4 virus, with reported IC₅₀ values of 0.4–2.1 μg/mL for structurally analogous benzimidazole-thiosemicarbazide hybrids [2] [8]. The 4-ethoxy-benzyl moiety enhances cell membrane permeability, allowing efficient targeting of viral proteases. Benzimidazole derivatives also exhibit antibacterial effects by interfering with DNA gyrase in Gram-positive bacteria, though specific minimum inhibitory concentrations (MICs) for this compound require further validation [2].
Table 1: Molecular Identity of (4-Ethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine
Property | Value |
---|---|
CAS Registry Number | 292052-59-6, 337925-63-0 |
Molecular Formula | C₁₈H₂₁N₃O |
Molecular Weight | 295.38 g/mol |
IUPAC Name | (4-Ethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine |
Hybrid Pharmacophores | Benzimidazole, Ethoxybenzylamine |
Table 2: Antimicrobial Profile of Benzimidazole Analogues
Pathogen | Activity (IC₅₀/EC₅₀) | Mechanistic Target |
---|---|---|
Coxsackie B4 virus | 0.4–2.1 μg/mL | RdRp inhibition |
Influenza A (H1N1) | 7.53 μmol/L | Hemagglutinin fusion blockade |
Hepatitis C virus (HCV) | Low micromolar range | NS5A replication complex |
Staphylococcus aureus | Moderate activity | DNA gyrase interference |
This compound’s 1-methylbenzimidazole subunit facilitates kinase inhibition, particularly targeting MEK and B-Raf in the MAPK/ERK pathway. Patent WO2003077914A1 demonstrates that N3-alkylated benzimidazoles induce G1/S cell cycle arrest by downregulating cyclin D1 expression (>50% reduction at 10 μM) and promote mitochondrial apoptosis through caspase-3/7 activation [3] [5]. The 4-ethoxy-benzyl group enhances selective uptake in tumor cells via organic cation transporters (OCTs), increasing intracellular concentrations. In vitro studies on analogous compounds show potent activity against pancreatic and prostate cancer lines (IC₅₀: 2–8 μM), with apoptosis induction exceeding 40% at 24-hour exposure [5].
Table 3: Oncogenic Targets of Benzimidazole Derivatives
Target Pathway | Biological Effect | Experimental Evidence |
---|---|---|
MEK/ERK phosphorylation | ↓ Cyclin D1 expression (>50%) | Western blot, kinase assays |
Bcl-2/Bax ratio | ↑ Mitochondrial permeability | Flow cytometry (Annexin V) |
Caspase-3/7 activation | ↑ Apoptosis (40–60% cell death) | Fluorogenic substrate cleavage |
p21/p53 axis | G1/S phase arrest | Cell cycle analysis (PI staining) |
The 4-ethoxy-benzyl pharmacophore mimics endogenous estrogens, enabling moderate binding affinity to estrogen receptor alpha (ERα, Kᵢ ~ 150 nM). Molecular dynamics simulations predict hydrogen bonding between the ethoxy oxygen and ERα Arg394, while the benzyl group occupies the hydrophobic binding pocket. This interaction modulates transcription of estrogen-responsive genes (e.g., TFF1, GREB1), positioning the compound as a candidate for hormone-dependent breast cancer therapy [3] [7]. Unlike diethylstilbestrol, it lacks the phenolic hydroxyl group required for strong agonism, suggesting partial antagonist effects at high concentrations (>10 μM) [7].
Hybridization strategies amplify therapeutic efficacy:
Table 4: Hybrid Molecular Architectures and Enhanced Bioactivity
Hybrid System | Synthetic Method | Bioactivity Enhancement |
---|---|---|
Benzimidazole-triazole | Click chemistry (CuAAC) | 3.5-fold ↑ anti-HCV activity |
Chalcone-benzimidazole | Claisen-Schmidt condensation | Dual STAT3/MAPK inhibition (IC₅₀: 1.2 μM) |
Spirothiazolidinone-indole | Er(OTf)₃-catalyzed cyclization | Antiviral IC₅₀: 1.9–12 μM vs. YFV |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: